8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride
Overview
Description
8-Phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride: is a chemical compound with the molecular formula C19H19ClN2O2. It is a derivative of chromenone, featuring a piperazine ring substituted at the second position and a phenyl group at the eighth position. This compound is often used in scientific research due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
LY303511 hydrochloride is a structural analogue of LY294002 . It primarily targets TRAIL receptors (DR4 and DR5) on tumor cells . These receptors are known to play a crucial role in inducing apoptosis in tumor cells .
Mode of Action
LY303511 hydrochloride enhances the sensitivity of tumor cells to TRAIL-induced apoptosis . It does this by enhancing DR5 oligomerization , DISC assembly , and mitochondrial permeabilization .
Biochemical Pathways
The compound affects several biochemical pathways. It enhances TRAIL signaling, leading to enhanced DNA fragmentation and activation of caspases 2, 3, 8, and 9 . This increase in TRAIL sensitivity involves mitochondrial membrane permeabilization, resulting in the egress of cytochrome c and activation of caspase 9 . The compound also has the ability to downregulate cFLIPS and oligomerize DR5, thus facilitating the signaling of the death initiating signaling complex .
Pharmacokinetics
It is known that the compound can reversibly block k+ currents in min6 insulinoma cells , which may have implications for its bioavailability and distribution within the body.
Result of Action
The action of LY303511 hydrochloride results in a significant amplification of TRAIL-induced apoptosis in tumor cells . This is evidenced by enhanced DNA fragmentation, activation of various caspases, and a reduction in tumor colony formation . The compound’s action also results in the processing/activation of caspase 8 and cleavage of its substrate, the BH3 protein Bid .
Action Environment
The environment in which LY303511 hydrochloride acts can influence its efficacy and stability. For instance, the presence of TRAIL receptors on the surface of tumor cells can enhance the compound’s ability to induce apoptosis . .
Biochemical Analysis
Biochemical Properties
LY303511 hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits mTOR-dependent phosphorylation of S6 kinase, which is crucial for cell growth and proliferation. Additionally, LY303511 hydrochloride has been shown to block voltage-gated potassium channels, affecting ion transport across cell membranes . It also interacts with casein kinase 2, an enzyme involved in various cellular processes, including cell cycle regulation and apoptosis .
Cellular Effects
LY303511 hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to reduce cell proliferation in human lung epithelial adenocarcinoma cells by blocking the G2/M progression phase of the cell cycle . In neuroblastoma cells, LY303511 hydrochloride enhances sensitivity to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), promoting apoptosis in cells that are otherwise resistant to TRAIL-induced cell death . Additionally, LY303511 hydrochloride influences cell signaling pathways, including the PI3K/Akt/mTOR pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of LY303511 hydrochloride involves its interaction with various biomolecules. It inhibits mTOR-dependent phosphorylation of S6 kinase, which is essential for protein synthesis and cell growth . LY303511 hydrochloride also blocks voltage-gated potassium channels, affecting ion transport and cellular excitability . Furthermore, it interacts with casein kinase 2, inhibiting its activity and thereby influencing cell cycle regulation and apoptosis . These interactions result in changes in gene expression and cellular function, contributing to its overall effects on cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY303511 hydrochloride can change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . Over time, LY303511 hydrochloride continues to inhibit cell proliferation and promote apoptosis in various cell types. Long-term studies have shown that its effects on cellular function, including cell cycle regulation and apoptosis, persist over extended periods .
Dosage Effects in Animal Models
The effects of LY303511 hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits cell proliferation and promotes apoptosis without causing significant toxicity . At higher doses, LY303511 hydrochloride may exhibit toxic or adverse effects, including potential damage to healthy cells and tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
LY303511 hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . Additionally, LY303511 hydrochloride influences metabolic flux and metabolite levels by inhibiting casein kinase 2 and blocking voltage-gated potassium channels . These interactions contribute to its overall effects on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, LY303511 hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation within specific tissues and cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
LY303511 hydrochloride exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules, including enzymes and ion channels, and contributes to its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride typically involves the following steps:
Formation of Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where piperazine reacts with the chromenone derivative.
Phenyl Group Addition: The phenyl group is added through a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chromenone core, converting it to a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals and intermediates .
Comparison with Similar Compounds
8-Phenyl-2-piperazin-1-ylchromen-4-one: The free base form without the hydrochloride salt.
2-(4-Phenylpiperazin-1-yl)chromen-4-one: A structural isomer with the phenyl group attached to the piperazine ring instead of the chromenone core.
8-Phenyl-2-(4-methylpiperazin-1-yl)chromen-4-one: A derivative with a methyl group on the piperazine ring.
Uniqueness: 8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSIVYHHKLHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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